Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate
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Overview
Description
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate is a complex organic compound with a molecular weight of 392.39. It is known for its unique structure, which includes a cyano group, a diphenylamino group, and a methoxyphenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate typically involves the reaction of 4-(diphenylamino)-2-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the diphenylamino group can engage in π-π interactions with aromatic systems. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
- Sodium 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate
- Sodium 2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enoate
Uniqueness
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate pentahydrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyano, diphenylamino, and methoxy groups provides a distinctive set of properties that make this compound valuable in various research applications .
Properties
Molecular Formula |
C23H27N2NaO8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
sodium;(E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate;pentahydrate |
InChI |
InChI=1S/C23H18N2O3.Na.5H2O/c1-28-22-15-21(13-12-17(22)14-18(16-24)23(26)27)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20;;;;;;/h2-15H,1H3,(H,26,27);;5*1H2/q;+1;;;;;/p-1/b18-14+;;;;;; |
InChI Key |
LMIWBZWTIVXHPM-PRYNFCMKSA-M |
Isomeric SMILES |
COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C=C(\C#N)/C(=O)[O-].O.O.O.O.O.[Na+] |
Canonical SMILES |
COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C#N)C(=O)[O-].O.O.O.O.O.[Na+] |
Origin of Product |
United States |
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